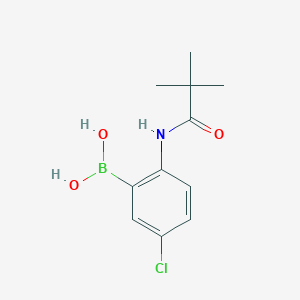
5-クロロ-2-(ピバロイルアミノ)フェニルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
5-Chloro-2-(pivaloylamino)phenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pivaloylamino)phenylboronic acid typically involves the reaction of 5-chloro-2-aminophenylboronic acid with pivaloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
5-Chloro-2-(pivaloylamino)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
作用機序
The mechanism of action of 5-Chloro-2-(pivaloylamino)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
4-Chlorophenylboronic acid: Another chlorinated boronic acid with similar reactivity.
2-(Pivaloylamino)phenylboronic acid: Lacks the chloro substituent but has similar applications in organic synthesis.
Uniqueness
5-Chloro-2-(pivaloylamino)phenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in coupling reactions. The presence of both the chloro and pivaloylamino groups can provide distinct electronic and steric effects, making it a valuable reagent in the synthesis of complex molecules .
生物活性
5-Chloro-2-(pivaloylamino)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₄BClN₂O₂
- Molecular Weight : 248.6 g/mol
- CAS Number : 1409999-52-5
5-Chloro-2-(pivaloylamino)phenylboronic acid exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : It is known to inhibit certain enzymes by forming reversible covalent bonds with cis-diols, similar to other boronic acids. This property allows it to interfere with enzymatic pathways critical for cell proliferation and survival .
- Cellular Interaction : The compound can disrupt cellular structures, affecting cytoskeletal integrity and potentially leading to altered cell signaling pathways. Research has shown that boronic acids can induce responses akin to boron deficiency in plants, suggesting a significant role in structural and functional cellular dynamics .
Biological Activities
Research has highlighted several biological activities associated with 5-Chloro-2-(pivaloylamino)phenylboronic acid:
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity by inhibiting tumor cell growth in vitro. Its mechanism likely involves the disruption of metabolic pathways essential for cancer cell survival.
- Antimicrobial Activity : There is evidence suggesting that boronic acids exhibit antimicrobial properties, which may extend to this compound as well. The interaction with bacterial cell walls could lead to cell lysis or impaired function.
Case Studies and Research Findings
A selection of studies illustrates the biological potential of 5-Chloro-2-(pivaloylamino)phenylboronic acid:
Comparative Analysis
To better understand the uniqueness of 5-Chloro-2-(pivaloylamino)phenylboronic acid, it is helpful to compare it with other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-Chloro-2-(pivaloylamino)phenylboronic acid | Structure | Anticancer, antimicrobial |
| Phenylboronic Acid | C6H7BO2 | Enzyme inhibitor, plant growth regulator |
| Salicylhydroxamic Acid Conjugates | C7H7NO3 | Anticancer, enzyme inhibitor |
特性
IUPAC Name |
[5-chloro-2-(2,2-dimethylpropanoylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAJZMJDKJWGNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458046 |
Source


|
| Record name | [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185950-64-5 |
Source


|
| Record name | [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














